

Application Notes: N-Boc-N-methyl-D-Valaldehyde in Targeted Drug Delivery

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Compound of Interest

Compound Name: **N-Boc-N-methyl-D-Valaldehyde**

Cat. No.: **B3116434**

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Introduction

In the landscape of modern therapeutics, targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), represent a paradigm of precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on the linker that connects the targeting antibody to the cytotoxic payload. **N-Boc-N-methyl-D-Valaldehyde** is a specialized synthetic building block designed for the construction of advanced linkers. The incorporation of an N-methylated D-amino acid offers significant advantages, including enhanced resistance to enzymatic degradation, which improves the linker's stability in systemic circulation. The terminal aldehyde group provides a chemoselective handle for covalent conjugation to drug payloads, enabling the creation of well-defined and stable ADCs.

Physicochemical Properties

N-Boc-N-methyl-D-Valaldehyde is a chiral molecule typically synthesized from its corresponding carboxylic acid precursor, N-Boc-N-methyl-D-valine. Its key properties are summarized below.

Property	Value	Source/Note
Chemical Name	tert-butyl (R)-1-((R)-1-formyl-2-methylpropyl)(methyl)carbamate	IUPAC
Molecular Formula	C12H23NO3	Calculated
Molecular Weight	229.32 g/mol	Calculated
Appearance	Expected to be a solid or oil	Inferred
Solubility	Soluble in common organic solvents (DCM, THF, DMF)	Inferred
Precursor CAS	45170-31-8 (for L-form acid)	
Precursor MW	231.29 g/mol (for acid)	

Core Applications in Targeted Drug Delivery

The primary application of **N-Boc-N-methyl-D-Valaldehyde** is as a versatile intermediate in the synthesis of sophisticated linkers for ADCs. Its unique structural features serve distinct purposes:

- **Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine, allowing for selective reactions at the C-terminal aldehyde.^[1] It is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), enabling further elongation of the peptide chain from the N-terminus.^{[2][3]}
- **N-Methyl Group:** N-methylation of the peptide backbone is a key strategy to enhance the pharmacokinetic properties of peptides. It provides steric hindrance that significantly increases resistance to degradation by proteases, thereby improving the in-vivo stability and half-life of the ADC linker.
- **D-Valine Residue:** The D-configuration of the amino acid further contributes to proteolytic stability. When incorporated into a larger peptide linker, such as the commonly used Val-Cit (valine-citrulline) sequence, it can serve as a recognition site for specific lysosomal

proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][5] This allows for selective cleavage of the linker and release of the payload within the target cancer cell.

- Aldehyde Functionality: The aldehyde group is a powerful tool for bioconjugation. It is not naturally present in proteins, which allows for highly specific (chemoselective) ligation reactions with payloads functionalized with compatible groups, such as hydrazides or aminoxy moieties, to form stable hydrazone or oxime bonds, respectively.[6][7][8]

Experimental Protocols

The following protocols provide a representative methodology for the synthesis and application of **N-Boc-N-methyl-D-Valaldehyde** in the construction of a linker-payload conjugate for targeted drug delivery.

Protocol 1: Synthesis of **N-Boc-N-methyl-D-Valaldehyde** from N-Boc-N-methyl-D-Valine

This two-step protocol is based on the well-established Weinreb amide chemistry, which allows for the controlled synthesis of aldehydes from carboxylic acids without over-reduction to the corresponding alcohol.[9][10]

Step 1A: Formation of the N-Boc-N-methyl-D-Valine Weinreb Amide

- Objective: To convert the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide), which is an ideal precursor for aldehyde synthesis.[11]

Reagent/Material	Amount (for 10 mmol scale)
N-Boc-N-methyl-D-Valine	2.31 g (10 mmol)
N,O-Dimethylhydroxylamine HCl	1.07 g (11 mmol)
HBTU (Coupling Reagent)	4.17 g (11 mmol)
Diisopropylethylamine (DIPEA)	5.2 mL (30 mmol)
Anhydrous Dichloromethane (DCM)	100 mL

Procedure:

- Dissolve N-Boc-N-methyl-D-Valine (10 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under an inert atmosphere (N2 or Argon).
- Add N,O-Dimethylhydroxylamine hydrochloride (11 mmol) and HBTU (11 mmol) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add DIPEA (30 mmol) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
- Purify the product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to obtain the pure N-Boc-N-methyl-D-Valine Weinreb amide.

Step 1B: Reduction of the Weinreb Amide to **N-Boc-N-methyl-D-Valaldehyde**

- Objective: To selectively reduce the Weinreb amide to the corresponding aldehyde using a mild hydride source.[10][12]

Reagent/Material	Amount (for 8 mmol scale)
Weinreb Amide from Step 1A	~2.19 g (8 mmol)
Lithium Aluminum Hydride (LiAlH4)	0.33 g (8.8 mmol)
Anhydrous Tetrahydrofuran (THF)	80 mL
1M Potassium Hydrogen Sulfate (KHSO4)	For quenching

Procedure:

- Dissolve the purified Weinreb amide (8 mmol) in anhydrous THF (80 mL) under an inert atmosphere and cool to 0 °C.
- Carefully add LiAlH4 (8.8 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Stir the reaction at 0 °C for 30-60 minutes.
- Monitor the reaction by TLC. The reaction is typically rapid.
- Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of 1M KHSO4 solution until gas evolution ceases.
- Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
- The resulting **N-Boc-N-methyl-D-Valaldehyde** is often used in the next step without further purification.

Protocol 2: Conjugation to a Payload via Oxime Ligation

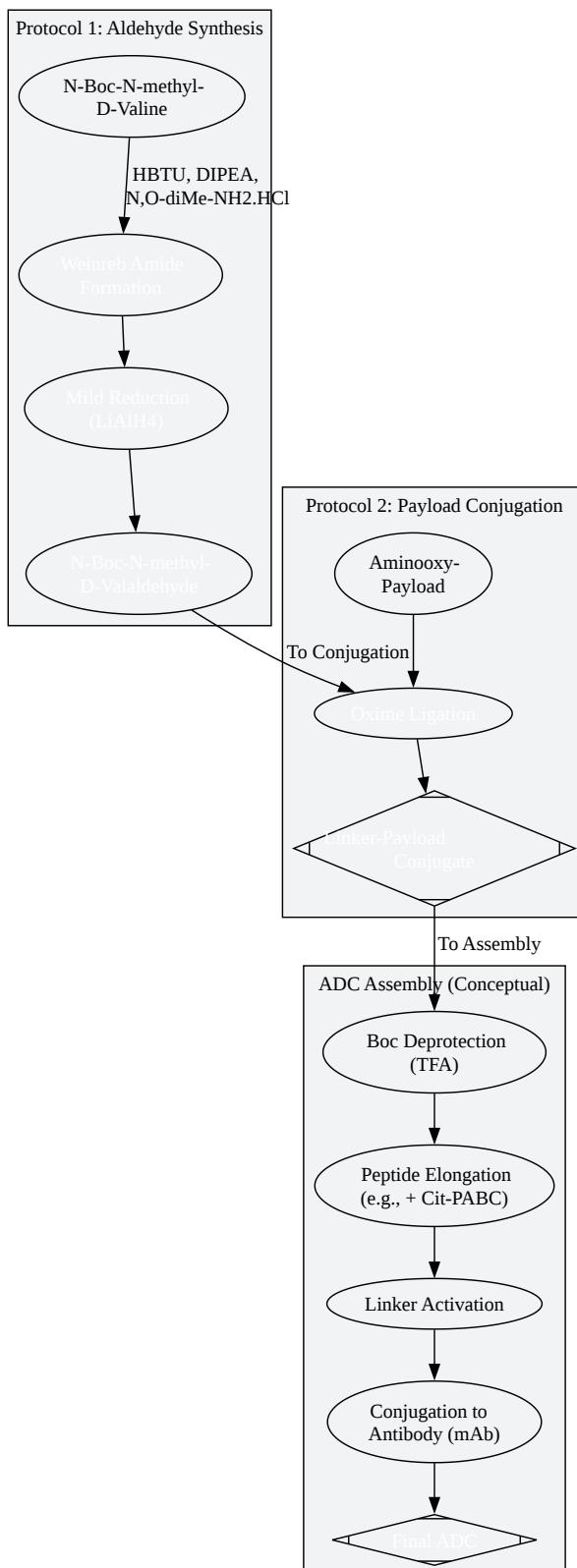
This protocol describes the conjugation of the synthesized aldehyde to a payload that has been pre-functionalized with an aminoxy group. Oxime bonds are known for their high stability, making them suitable for ADC applications.[\[8\]](#)

Reagent/Material	Amount (for 1 mmol scale)
N-Boc-N-methyl-D-Valaldehyde	229 mg (1 mmol)
Aminooxy-functionalized Payload	1.1 mmol
Anhydrous Pyridine	0.1 mL
Anhydrous Methanol or Ethanol	10 mL

Procedure:

- Dissolve **N-Boc-N-methyl-D-Valaldehyde** (1 mmol) in anhydrous methanol (10 mL).
- Add the aminoxy-functionalized payload (1.1 mmol) to the solution.
- Add a catalytic amount of anhydrous pyridine or aniline to accelerate the reaction.
- Stir the mixture at room temperature for 12-24 hours.
- Monitor the formation of the oxime conjugate by HPLC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting N-Boc-N-methyl-D-Val-Oxime-Payload conjugate by preparative HPLC to obtain the final product.

Visualizations

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